molecular formula C21H21ClO3 B606722 Clocoumarol CAS No. 35838-63-2

Clocoumarol

Cat. No. B606722
CAS RN: 35838-63-2
M. Wt: 356.85
InChI Key: XEBSDNCEYSPGIU-UHFFFAOYSA-N
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Description

Clocoumarol is a compound with the molecular formula C21H21ClO3 . It is a type of Vitamin K antagonist (VKA), also known as a coumarin .


Molecular Structure Analysis

The molecular structure of Clocoumarol is characterized by its molecular formula C21H21ClO3 . The molecular weight of Clocoumarol is 356.843 .

Scientific Research Applications

  • Anticoagulant Properties : Clocoumarol acts as an anticoagulant by inhibiting vitamin K epoxide reductase, which is similar to its action as a vitamin K antagonist. It is used for preventing thrombogenesis and treating vascular thrombosis. However, its side effects raise safety concerns for clinical application (Sun, Zhao, Wang, Sun, & Chen, 2020).

  • Potential in Cancer Treatment : Clocoumarol has shown potential as a gonad-safe anticancer agent. It altered cell proliferation, decreased viability, and increased apoptosis in certain cell lines without showing toxic effects on mouse ovarian tissues and developing oocytes (Aras, Cinar, Çakar, Ozkavukcu, & Can, 2016).

  • Pharmacokinetics and Interaction with Other Drugs : The pharmacokinetics of Clocoumarol were studied in a rat model, revealing biphasic plasma levels. It was observed that proadifen prolonged the slower phase of Clocoumarol kinetics and potentiated its anticoagulant effect (Thonnart, Letist, & Reuse, 1974).

properties

IUPAC Name

3-[1-[4-(2-chloroethyl)phenyl]butyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO3/c1-2-5-16(15-10-8-14(9-11-15)12-13-22)19-20(23)17-6-3-4-7-18(17)25-21(19)24/h3-4,6-11,16,23H,2,5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBSDNCEYSPGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)CCCl)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957242
Record name 3-{1-[4-(2-Chloroethyl)phenyl]butyl}-2-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clocoumarol

CAS RN

35838-63-2
Record name 3-[1-[4-(2-Chloroethyl)phenyl]butyl]-4-hydroxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35838-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clocoumarol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{1-[4-(2-Chloroethyl)phenyl]butyl}-2-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clocoumarol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLOCOUMAROL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
32
Citations
J Damas, G Remacle-Volon, A Adam - Agents and Actions, 1987 - Springer
… The anticoagulant activity of clocoumarol, a synthetic derivative of coumarine [12], was measured with the Thrombotest (Nyegaard andC ~ using non-citrated blood. Plasma fibrinogen …
Number of citations: 6 link.springer.com
J Damas, G Remacle-Volon - Thrombosis research, 1987 - Elsevier
In the rat, intravenous injection of large doses (30 mg/ Kg) of ellagic acid (EA) induced a decrease in the plasma level of fibrinogen and in the blood platelet content and an increase of …
Number of citations: 30 www.sciencedirect.com
J DAMAS, V GREGG… - Thrombosis and …, 1987 - thieme-connect.com
In the rat, intravenous injection of large doses (30 mg/Kg) of ellagic acid (EA) induced a decrease in the plasma level of fibrinogen and in the blood platelet content and an increase of …
Number of citations: 0 www.thieme-connect.com
JD Rizzo, PJ Davis - Xenobiotica, 1988 - Taylor & Francis
… In the case of the clocoumarol metabolite, the most shielded methyl triplet was assigned to … side-chain in comparison to the clocoumarol metabolite and because use of deuteroacetone …
Number of citations: 15 www.tandfonline.com
J Damas, G Remacle-Volon, A Adam - Kinins V, 1989 - Springer
… We have shown that this thrombocytopenia was inhibited by heparin, clocoumarol, an oral anticoagulant, and defibrase which induced a depletion of plasma fibrinogen. It was also …
Number of citations: 6 link.springer.com
N Thonnart, M Vanhaelen… - Journal of medicinal …, 1977 - ACS Publications
… This paper presents our results on the in vitro biotransformation of clocoumarol by liver … composition of these solvent systems, as well as the Rf values of clocoumarol (1), 6-[l-hydroxy-2-…
Number of citations: 14 pubs.acs.org
AM Clark, CD Hufford - Medicinal research reviews, 1991 - Wiley Online Library
… to that observed following mammalian metabolism of clocoumarol (16, a-diketone metabolite… resulting from rat liver microsomal oxidation of clocoumarol(16), the corresponding diketone …
Number of citations: 109 onlinelibrary.wiley.com
H Gershon, L Shanks - Journal of medicinal chemistry, 1977 - ACS Publications
606 Journal of Medicinal Chemistry, 1977, Vol. 20, No. 4 with doses 100 times higher than the active dose (0.25 mg/kg) of 1. This result, as well as the lower polarity of 2, suggested that …
Number of citations: 16 pubs.acs.org
R Vanhaelen-Fastré, M Vanhaelen - Journal of Chromatography A, 1976 - Elsevier
All of the solvents were of anaIytical-reagent _-de and were twice distilled. HPTLC was performed on non-activated 10 x lo-cm plates coated with silica gel 60 Fz4 (Merck, Darmstadt, …
Number of citations: 35 www.sciencedirect.com
N Thonnart, M Vanhaelen… - Drug …, 1979 - American Society for Pharmacology …
Number of citations: 6

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